molecular formula C13H20ClNO2 B13373176 N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine CAS No. 774554-44-8

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine

Cat. No.: B13373176
CAS No.: 774554-44-8
M. Wt: 257.75 g/mol
InChI Key: XCPHMEPHYKQJSM-UHFFFAOYSA-N
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Description

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of a chloro-substituted benzyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine
  • N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine
  • N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine

Uniqueness

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

774554-44-8

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H20ClNO2/c1-9(2)7-15-8-10-5-11(14)13(17-4)12(6-10)16-3/h5-6,9,15H,7-8H2,1-4H3

InChI Key

XCPHMEPHYKQJSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Cl)OC)OC

Origin of Product

United States

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